N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring two fused thiazole systems. The core structure consists of a benzo[d]thiazole moiety linked via a carboxamide group to a 4,5-dihydronaphtho[1,2-d]thiazole ring.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-17(18-20-13-7-3-4-8-14(13)24-18)22-19-21-16-12-6-2-1-5-11(12)9-10-15(16)25-19/h1-8H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHONIBSAQFXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with thioamides under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Hydrolysis : Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) hydrolysis cleaves the amide bond, yielding benzo[d]thiazole-2-carboxylic acid and 4,5-dihydronaphtho[1,2-d]thiazol-2-amine.
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Aminolysis : Reaction with amines like morpholine or hydrazine substitutes the amide group, forming substituted acetamide derivatives .
Table 1: Representative Nucleophilic Acyl Substitution Reactions
Oxidation Reactions
The sulfur atoms in the thiazole rings and the dihydronaphtho group are susceptible to oxidation:
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Thiazole Ring Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> or m-CPBA converts thiazole sulfur to sulfoxide or sulfone derivatives.
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Dihydronaphtho Ring Aromatization : Catalytic dehydrogenation (e.g., Pd/C, heat) fully aromatizes the dihydronaphtho unit to naphtho[1,2-d]thiazole.
Key Insight : Oxidation of the dihydronaphtho moiety improves π-conjugation, enhancing electronic delocalization .
Reduction Reactions
The carboxamide group and unsaturated bonds can be reduced:
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Carboxamide to Amine : LiAlH<sub>4</sub> reduces the amide to a methyleneamine group, forming N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-methylamine.
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Dihydronaphtho Saturation : Hydrogenation (H<sub>2</sub>, Pd/C) saturates the naphthalene ring, yielding decahydronaphtho derivatives.
Cross-Coupling and C–H Functionalization
Palladium-catalyzed reactions enable selective functionalization:
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Suzuki Coupling : Requires brominated intermediates (e.g., brominated at C4/C8 of the naphtho ring) for aryl group introduction .
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C–H Arylation : Direct arylation at activated positions (e.g., C5 of the benzo[d]thiazole ring) using Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> and aryl halides .
Table 2: Cross-Coupling Reaction Parameters
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole ring undergoes electrophilic substitution:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C5 or C6 .
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Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> adds sulfonic acid groups, enhancing water solubility .
Note : Substituent orientation depends on directing effects of the thiazole nitrogen and carboxamide group .
Functional Group Interconversion
The carboxamide serves as a handle for further derivatization:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide. Thiazole compounds have been shown to possess structure-dependent antibacterial and antifungal properties.
- Antibacterial Properties : Research indicates that derivatives with naphthoquinone-fused thiazole structures exhibit excellent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The compound's ability to target resistant strains positions it as a candidate for developing new antimicrobial agents.
- Antifungal Activity : Compounds derived from this scaffold have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. For instance, certain derivatives showed superior efficacy compared to established antifungal agents like fluconazole .
Anticancer Applications
The anticancer properties of thiazole derivatives have been extensively studied, with promising results indicating their potential as novel anticancer agents.
- Cell Line Studies : In vitro studies using human cancer cell lines (A549 and Caco-2) have shown that various thiazole derivatives exhibit selective cytotoxicity. For example, certain compounds significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells while showing less effect on A549 pulmonary adenocarcinoma cells . This selectivity suggests the potential for targeted cancer therapies.
- Mechanism of Action : The anticancer activity is believed to be linked to the structural modifications in the thiazole ring, which can enhance interactions with cellular targets involved in cancer progression .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may also have applications in other therapeutic areas:
- Antioxidant Activity : Thiazoles are known for their antioxidant properties, which can help mitigate oxidative stress-related diseases . This aspect is particularly relevant in developing drugs aimed at neurodegenerative conditions.
- Anti-inflammatory Effects : Some thiazole derivatives have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that specific thiazole derivatives exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, suggesting their potential for clinical use in treating infections caused by resistant pathogens .
- Cancer Treatment Exploration : Research involving various thiazole analogs showed promising results in reducing tumor cell viability in vitro. These findings support further exploration into their mechanisms and potential clinical applications as anticancer agents .
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Thiazole/Benzothiazole Moieties
a. 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine ()
- Structure : Shares the 4,5-dihydronaphtho[1,2-d]thiazole core but replaces the benzo[d]thiazole-carboxamide with an amine group.
- Implications : The absence of the carboxamide linker reduces molecular weight (C${11}$H${10}$N$2$S vs. ~C${17}$H${13}$N$3$S$_2$) and may enhance solubility due to the polar amine group.
b. N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (BD764885, )
- Structure : Substitutes the benzo[d]thiazole with a 3,4-dimethoxyphenyl-acetamide group.
- Implications: The dimethoxyphenyl moiety increases lipophilicity (logP ~3.5 vs.
- Bioactivity : Acetamide derivatives are explored for CNS-targeting applications due to enhanced blood-brain barrier penetration .
Functional Group Variations
a. Thiazolylmethylcarbamate Analogs ()
- Structure : Replace the carboxamide with carbamate groups.
- Implications : Carbamates are more hydrolytically stable than carboxamides, which could enhance metabolic stability in vivo.
- Applications : Used in protease inhibitors and antiviral agents .
b. 1,3,4-Thiadiazole Derivatives ()
- Structure : Replace one thiazole ring with a thiadiazole.
Heterocyclic Systems with Oxazole/Thiazole Hybrids
a. N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide ()
- Structure : Incorporates a benzoxazolo-thiazole system instead of dual thiazoles.
- Implications : The oxazole ring introduces electron-withdrawing effects, altering electronic properties (e.g., reduced π-conjugation).
- Structural Analysis : Characterized via X-ray crystallography (SHELX software), highlighting precise bond lengths and angles critical for structure-activity relationships .
b. Phenoxazine-Benzothiazole Hybrids ()
- Structure: Combines phenoxazine donors with benzothiazole acceptors.
- Implications: Exhibits thermally activated delayed fluorescence (TADF) with ΔE$_{\text{ST}}$ <0.1 eV, suggesting optoelectronic applications. The target compound’s dual thiazoles may lack comparable TADF efficiency due to reduced donor-acceptor asymmetry .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphtho[1,2-d]thiazole moiety and a benzo[d]thiazole unit. Its molecular formula is with a molecular weight of 232.30 g/mol. The presence of multiple aromatic systems contributes to its potential biological activities.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly against human cancer cell lines. For example, derivatives similar to this compound have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Case Study: EGFR Inhibition
A study reported that certain thiazole derivatives exhibited significant antitumor activity against HeLa cells (human cervical cancer) while showing minimal toxicity to normal cell lines such as HL7702 and HUVEC. The compounds demonstrated IC50 values in the micromolar range against high-EGFR-expressing cells, indicating their potential as targeted therapies for cancers with EGFR overexpression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Thiazole derivatives have been shown to possess antibacterial and antifungal properties against resistant strains of bacteria and fungi.
Antibacterial Efficacy
Research indicates that thiazole derivatives with naphthoquinone structures exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, compounds derived from similar scaffolds demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiazole ring or the introduction of substituents on the naphthalene moiety can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| 4-Methyl substitution | Increased anticancer activity against Caco-2 cells |
| 2-Nitro group | Enhanced antibacterial properties against resistant strains |
| Aromatic substitutions | Improved binding affinity to EGFR |
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Kinase Activity : The compound may inhibit EGFR kinase activity, leading to reduced cell proliferation.
- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial effects may arise from interference with bacterial cell wall synthesis pathways.
Q & A
Q. Basic Research Focus
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥98% purity .
- Flash chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane, 3:7 v/v) for baseline separation of regioisomers .
- Mass-directed purification : Isolate target fractions via LC-MS (e.g., [M+Na] = 485.1 for compound 31 ).
How can researchers reconcile discrepancies between DFT-predicted and experimental UV-Vis spectra?
Q. Advanced Research Focus
- Solvent effects : Include implicit solvent models (e.g., COSMO) in TD-DFT calculations to match λ shifts .
- Vibronic coupling : Account for Franck-Condon progression using Gaussian broadening (FWHM = 0.3 eV) .
- Experimental calibration : Validate with reference compounds (e.g., benzo[d]thiazole derivatives with known extinction coefficients ).
What in silico approaches predict metabolic stability of this compound in preclinical studies?
Q. Advanced Research Focus
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation at thiazole sulfur).
- Pharmacokinetic modeling : Apply QSAR models to estimate logP (optimal range: 2–4) and plasma protein binding (>90%) .
- Metabolite identification : Simulate Phase I/II transformations (e.g., glucuronidation) via BioTransformer 3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
